molecular formula C6H8F3NO2 B1443497 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid CAS No. 1339115-53-5

1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid

Cat. No. B1443497
CAS RN: 1339115-53-5
M. Wt: 183.13 g/mol
InChI Key: JNYQZTQYRYZPSA-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1339115-53-5 . It has a molecular weight of 183.13 and its IUPAC name is 1-(2,2,2-trifluoroethyl)-3-azetidinecarboxylic acid . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 183.13 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Azetidine Synthesis : 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid is synthesized via protected 3-haloazetidines, which are important in the development of various natural products and pharmaceuticals. These azetidine derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrate the compound's significance in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Biochemistry and Toxicology

  • Role in Protein Misincorporation : Azetidine-2-carboxylic acid, a related compound, is known to be misincorporated into proteins in place of proline, causing toxic effects and congenital malformations. This highlights the potential biochemical significance of azetidine derivatives in human health (Rubenstein et al., 2009).

Plant Physiology and Agriculture

  • Study of Ion Transport : Azetidine-2-carboxylic acid has been used to study the relationship between protein synthesis and ion transport in plants, demonstrating the utility of azetidine derivatives in agricultural and plant physiological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Chemistry and Materials Science

  • Chemical Synthesis and Functionalization : Azetidine derivatives are used in the synthesis of novel isomeric analogs of amino acids like dl-proline, showcasing their versatility in chemical synthesis and potential for creating novel materials (Soriano, Podraza, & Cromwell, 1980).
  • New Curing Agents for Polymers : Azetidine compounds, such as mono-azetidine, have been used as curing agents in self-curable aqueous polyurethane systems, indicating their application in advanced material sciences (Wang et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYQZTQYRYZPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339115-53-5
Record name 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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